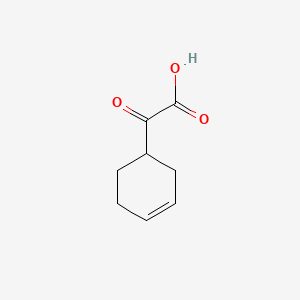
(mixture E/Z)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le terme « (mélange E/Z) » désigne un composé qui existe sous forme de mélange de ses isomères E (entgegen) et Z (zusammen). Ces isomères sont des configurations géométriques autour d’une double liaison, où l’isomère E présente les substituants à priorité supérieure de part et d’autre de la double liaison, et l’isomère Z les présente du même côté. Cette notation est cruciale pour décrire la stéréochimie des alcènes, en particulier lorsque les substituants ne sont pas identiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation des composés (mélange E/Z) implique généralement la synthèse d’alcènes par diverses méthodes, telles que :
Déshydratation des alcools : Le chauffage des alcools en présence d’un catalyseur acide (par exemple, l’acide sulfurique) peut conduire à la formation d’alcènes.
Déshydrohalogénation des halogénoalcanes : Le traitement des halogénoalcanes avec une base forte (par exemple, l’hydroxyde de potassium) peut entraîner l’élimination d’un halogénure d’hydrogène, formant un alcène.
Réaction de Wittig : Elle implique la réaction d’un ylure de phosphonium avec un composé carbonylé pour produire un alcène.
Méthodes de production industrielle
Dans l’industrie, les alcènes sont souvent produits par :
Craquage des hydrocarbures : Craquage à haute température de gros hydrocarbures en présence d’un catalyseur.
Déshydrogénation catalytique : Déshydrogénation des alcanes à l’aide de catalyseurs métalliques tels que le platine ou l’oxyde de chrome.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Les alcènes peuvent être oxydés pour former des époxydes, des diols ou des aldéhydes/cétones selon les réactifs utilisés (par exemple, le permanganate de potassium, le tétroxyde d’osmium).
Réduction : L’hydrogénation des alcènes à l’aide d’hydrogène gazeux et d’un catalyseur métallique (par exemple, le palladium) les convertit en alcanes.
Substitution : Les alcènes peuvent subir des réactions d’halogénation, d’hydrohalogénation et d’hydratation.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), tétroxyde d’osmium (OsO₄).
Réduction : Hydrogène gazeux (H₂) avec du palladium (Pd) comme catalyseur.
Substitution : Halogènes (Cl₂, Br₂), halogénures d’hydrogène (HCl, HBr), eau (H₂O) avec un catalyseur acide.
Principaux produits
Époxydes : Formés par oxydation.
Alcanes : Formés par réduction.
Halogénoalcanes : Formés par halogénation.
Applications de la recherche scientifique
Chimie
Synthèse de molécules complexes : Utilisés comme intermédiaires dans la synthèse de produits pharmaceutiques et de produits agrochimiques.
Étude de la stéréochimie : Important pour comprendre les effets de l’isomérie géométrique sur la réactivité et les propriétés chimiques.
Biologie
Activité biologique : Certains isomères E/Z présentent des activités biologiques différentes, ce qui les rend utiles dans la conception et le développement de médicaments.
Médecine
Produits pharmaceutiques : Certains médicaments sont plus efficaces sous une forme isomérique, nécessitant l’étude et la séparation des isomères E/Z.
Industrie
Production de polymères : Les alcènes sont des monomères clés dans la production de polymères tels que le polyéthylène et le polypropylène.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Study of Stereochemistry: Important for understanding the effects of geometric isomerism on chemical reactivity and properties.
Biology
Biological Activity: Some E/Z isomers exhibit different biological activities, making them useful in drug design and development.
Medicine
Pharmaceuticals: Certain drugs are more effective in one isomeric form, necessitating the study and separation of E/Z isomers.
Industry
Polymer Production: Alkenes are key monomers in the production of polymers such as polyethylene and polypropylene.
Mécanisme D'action
Le mécanisme par lequel les composés (mélange E/Z) exercent leurs effets dépend des réactions spécifiques qu’ils subissent. Par exemple, dans l’hydrogénation, la double liaison de l’alcène interagit avec le catalyseur métallique, permettant aux atomes d’hydrogène de s’ajouter à la double liaison, la convertissant en alcane. Les cibles moléculaires et les voies impliquées varient considérablement en fonction du composé spécifique et de son application.
Comparaison Avec Des Composés Similaires
Composés similaires
Isomères cis-trans : Similaires aux isomères E/Z, mais utilisés pour les cas plus simples où deux substituants identiques sont présents.
Isomères géométriques : Une catégorie plus large qui comprend les isomères E/Z et les isomères cis-trans.
Unicité
La notation E/Z est unique en ce qu’elle permet de décrire la stéréochimie absolue des alcènes à plusieurs substituants, offrant une description plus précise que le système cis-trans .
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one |
InChI |
InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+ |
Clé InChI |
XTQFPQZZZXNBRC-HNQUOIGGSA-N |
SMILES isomérique |
C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO |
SMILES canonique |
C1=CN(C=N1)C(=O)C=CNCC(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



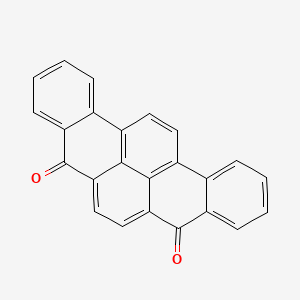

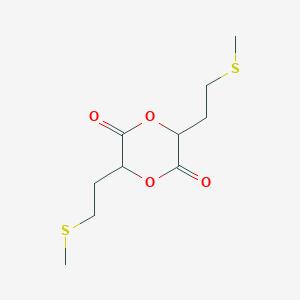
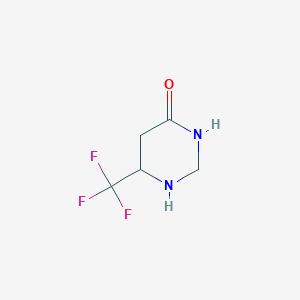
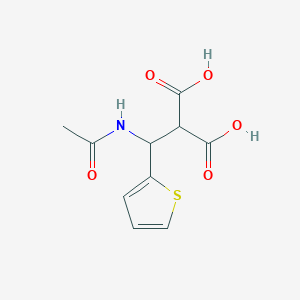
![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)

